molecular formula C21H42 B1584702 Pentadecylcyclohexane CAS No. 6006-95-7

Pentadecylcyclohexane

Cat. No.: B1584702
CAS No.: 6006-95-7
M. Wt: 294.6 g/mol
InChI Key: ZNUABQHWFGTOCO-UHFFFAOYSA-N
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Description

Pentadecylcyclohexane is an organic compound with the molecular formula C₂₁H₄₂. It is a cycloalkane derivative where a cyclohexane ring is substituted with a pentadecyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecylcyclohexane can be synthesized through the hydrogenation of pentadecylbenzene. The process involves the use of a platinum catalyst on an aluminum oxide support under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{15}\text{H}{31}\text{C}_6\text{H}5 + 3\text{H}2 \rightarrow \text{C}{15}\text{H}{31}\text{C}6\text{H}{11} ]

Industrial Production Methods: In an industrial setting, this compound is produced using a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Pentadecylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of this compound can lead to the formation of cyclohexanone derivatives.

    Reduction: Although this compound is already a reduced form of pentadecylbenzene, further reduction can be achieved using hydrogen gas in the presence of a nickel catalyst.

    Substitution: Halogenation reactions can occur where hydrogen atoms on the cyclohexane ring are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), nickel catalyst (Ni)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Cyclohexanone derivatives

    Reduction: Further reduced cyclohexane derivatives

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Pentadecylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain alkyl-substituted cyclohexanes in various chemical reactions.

    Biology: Research on the interaction of this compound with biological membranes helps in understanding the effects of long-chain hydrocarbons on cell membranes.

    Medicine: Although not directly used as a drug, this compound derivatives are studied for their potential therapeutic properties.

    Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of pentadecylcyclohexane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The long alkyl chain allows it to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function.

Comparison with Similar Compounds

Pentadecylcyclohexane can be compared with other long-chain alkyl-substituted cyclohexanes such as:

  • Hexadecylcyclohexane
  • Octadecylcyclohexane
  • Nonadecylcyclohexane

Uniqueness: this compound is unique due to its specific chain length and the balance it provides between hydrophobicity and structural stability. This makes it particularly useful in applications where precise control over molecular interactions is required.

Properties

IUPAC Name

pentadecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUABQHWFGTOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064081
Record name Cyclohexane, pentadecyl-
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Molecular Weight

294.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-95-7
Record name Pentadecylcyclohexane
Source CAS Common Chemistry
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Record name Pentadecylcyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, pentadecyl-
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Record name Cyclohexane, pentadecyl-
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Record name Pentadecylcyclohexane
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Record name PENTADECYLCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural features of Pentadecylcyclohexane?

A1: this compound comprises a cyclohexane ring with a pentadecyl chain attached. While a specific molecular formula wasn't explicitly stated in the provided research, it can be deduced as C21H42. Spectroscopic data, such as 1H-NMR and 13C-NMR, confirms the presence of characteristic chemical shifts corresponding to the cyclohexane and alkyl chain moieties [, ].

Q2: How does the structure of this compound impact its material properties?

A2: The long alkyl chain significantly influences this compound's physical properties. It contributes to its low melting point and excellent processability compared to compounds with less bulky substituents, such as 2,2-bis(4-cyanatophenyl) propane []. This characteristic makes it suitable for blending with other polymers to potentially enhance flexibility or modify material properties [].

Q3: Has this compound demonstrated any potential in material applications?

A3: Research suggests that incorporating this compound into cyanate ester resins improves their processability and influences the final material's glass transition temperature []. Furthermore, the presence of the pentadecyl substituent significantly reduces moisture absorption in cured resins, highlighting its potential for developing hydrophobic materials [].

Q4: Is there evidence of this compound in natural sources?

A4: Interestingly, this compound has been identified in the essential oil extracted from banana leaves [] and as a component in the extractives of Tristaniopsis whiteana wood []. This suggests a natural occurrence and potential roles in biological systems, warranting further investigation.

Q5: Are there any studies on the behavior of this compound under high pressure?

A5: Yes, studies have investigated the melting temperature of this compound under high pressure (up to 100 MPa) []. The research focuses on the relationship between alkyl chain length in alkylcyclohexanes and their melting behavior under pressure, offering insights into their thermodynamic properties.

Q6: What analytical techniques are used to identify and quantify this compound?

A6: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in various matrices [, , ]. This technique separates compounds based on volatility and then identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

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